Cas no 2137653-52-0 (3-(2-amino-1H-imidazol-1-yl)methyl-1-methylpyrrolidin-2-one)
3-(2-amino-1H-imidazol-1-yl)methyl-1-methylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(2-amino-1H-imidazol-1-yl)methyl-1-methylpyrrolidin-2-one
- EN300-1110207
- 3-[(2-amino-1H-imidazol-1-yl)methyl]-1-methylpyrrolidin-2-one
- 2137653-52-0
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- Inchi: 1S/C9H14N4O/c1-12-4-2-7(8(12)14)6-13-5-3-11-9(13)10/h3,5,7H,2,4,6H2,1H3,(H2,10,11)
- InChI Key: HBVGDHQSTMUOTM-UHFFFAOYSA-N
- SMILES: O=C1C(CN2C=CN=C2N)CCN1C
Computed Properties
- Exact Mass: 194.11676108g/mol
- Monoisotopic Mass: 194.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 64.2Ų
3-(2-amino-1H-imidazol-1-yl)methyl-1-methylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110207-0.05g |
3-[(2-amino-1H-imidazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
2137653-52-0 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
| Enamine | EN300-1110207-0.1g |
3-[(2-amino-1H-imidazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
2137653-52-0 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
| Enamine | EN300-1110207-0.25g |
3-[(2-amino-1H-imidazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
2137653-52-0 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1110207-0.5g |
3-[(2-amino-1H-imidazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
2137653-52-0 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
| Enamine | EN300-1110207-1.0g |
3-[(2-amino-1H-imidazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
2137653-52-0 | 1g |
$1500.0 | 2023-06-10 | ||
| Enamine | EN300-1110207-2.5g |
3-[(2-amino-1H-imidazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
2137653-52-0 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
| Enamine | EN300-1110207-5.0g |
3-[(2-amino-1H-imidazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
2137653-52-0 | 5g |
$4349.0 | 2023-06-10 | ||
| Enamine | EN300-1110207-10.0g |
3-[(2-amino-1H-imidazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
2137653-52-0 | 10g |
$6450.0 | 2023-06-10 | ||
| Enamine | EN300-1110207-1g |
3-[(2-amino-1H-imidazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
2137653-52-0 | 95% | 1g |
$1200.0 | 2023-10-27 | |
| Enamine | EN300-1110207-5g |
3-[(2-amino-1H-imidazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
2137653-52-0 | 95% | 5g |
$3479.0 | 2023-10-27 |
3-(2-amino-1H-imidazol-1-yl)methyl-1-methylpyrrolidin-2-one Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-(2-amino-1H-imidazol-1-yl)methyl-1-methylpyrrolidin-2-one
3-(2-Amino-1H-imidazol-1-yl)methyl-1-methylpyrrolidin-2-one: A Comprehensive Overview
The compound 3-(2-amino-1H-imidazol-1-yl)methyl-1-methylpyrrolidin-2-one, identified by the CAS number 2137653-52-0, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of imidazole derivatives, which are widely studied for their unique properties and diverse functionalities. The structure of this molecule combines a pyrrolidinone ring system with an imidazole moiety, creating a versatile platform for further chemical modifications and applications.
The imidazole ring in this compound is a key structural feature, contributing to its stability and reactivity. The presence of the amino group (-NH2) on the imidazole ring enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it suitable for applications in drug design and catalysis. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the development of bioactive molecules with potential therapeutic applications.
The pyrrolidinone moiety in 3-(2-amino-1H-imidazol-1-yl)methyl-1-methylpyrrolidin-2-one adds another layer of complexity to its structure. Pyrrolidinones are known for their ability to form stable five-membered rings, which can enhance the molecule's solubility and bioavailability. This makes the compound an attractive candidate for use in drug delivery systems and as a building block in organic synthesis.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for synthesizing this compound. One promising approach involves the use of microwave-assisted synthesis, which allows for rapid and efficient formation of the imidazole-pyrrolidinone hybrid structure. This method not only improves yield but also reduces reaction time, making it more practical for large-scale production.
In terms of applications, 3-(2-amino-1H-imidazol-1-yl)methyl-1-methylpyrrolidin-2-one has shown potential in several areas. Its ability to act as a ligand in metal complexes has been explored in catalytic reactions, where it has demonstrated high efficiency in facilitating various organic transformations. Additionally, its role as an intermediate in the synthesis of more complex molecules has been documented in recent research papers.
The compound's unique properties also make it a valuable tool in materials science. Researchers have investigated its use as a precursor for the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
From a pharmacological perspective, 3-(2-amino-1H-imidazol-1-yli)methyl-based compounds have been studied for their potential as anti-inflammatory agents. Preclinical studies suggest that this compound exhibits moderate anti-inflammatory activity, making it a candidate for further exploration in drug development.
In conclusion, 3-(2-amino-1H-imidazol-1-yli)methyl-based compounds like CAS No. 2137653–52–0 represent a promising class of molecules with diverse applications across multiple disciplines. As research continues to uncover new synthetic methods and functional applications, this compound is expected to play an increasingly important role in both academic and industrial settings.
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